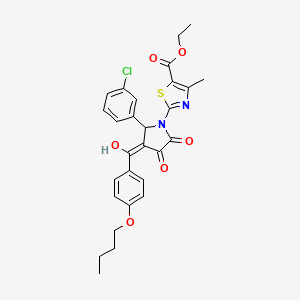
4-(4-Butoxybenzoyl)-3-hydroxy-5-(4-(isopentyloxy)-3-methoxyphenyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrol-2(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Butoxybenzoyl)-3-hydroxy-5-(4-(isopentyloxy)-3-methoxyphenyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrol-2(5H)-one: is a complex organic compound that combines several functional groups. Let’s break down its structure:
- The core structure is a pyrrolone ring, which confers biological activity.
- The benzoyl group (C₆H₅CO-) is attached to the pyrrolone ring.
- The butoxy (C₄H₉O-) and isopentyloxy (C₅H₁₁O-) groups enhance solubility and lipophilicity.
- The tetrahydrofuran (THF) moiety contributes flexibility.
Vorbereitungsmethoden
Synthetic Routes::
Multistep Synthesis: The compound can be synthesized through a multistep process involving cyclization, esterification, and other reactions.
Key Steps:
Reaction Conditions: Specific conditions depend on the individual steps and reagents used.
- While no specific industrial method is widely reported, research labs can produce this compound on a smaller scale for scientific investigations.
Analyse Chemischer Reaktionen
Oxidation: The benzoyl group is susceptible to oxidation, leading to the formation of benzoic acid derivatives.
Reduction: Reduction of the carbonyl group in the pyrrolone ring can yield the corresponding alcohol.
Substitution: The butoxy and isopentyloxy groups can undergo nucleophilic substitution reactions.
Common Reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), and various alkoxides.
Major Products: Hydroxylated derivatives, ether-substituted analogs, and reduced forms.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Investigate its potential as an anti-inflammatory, antitumor, or antimicrobial agent.
Biology: Explore its effects on cellular processes, receptor interactions, and enzymatic pathways.
Materials Science: Assess its use in polymer chemistry or as a building block for functional materials.
Industry: Investigate applications in agrochemicals, dyes, or specialty chemicals.
Wirkmechanismus
Targets: Identify molecular targets (e.g., enzymes, receptors) affected by the compound.
Pathways: Investigate signaling pathways modulated by its interactions.
Vergleich Mit ähnlichen Verbindungen
Uniqueness: Highlight its distinctive features compared to related pyrrolone derivatives.
Similar Compounds: Include examples like 4-butoxybenzoylpyrrolone and related analogs.
Remember that this compound’s potential lies in its versatility and the interplay of its functional groups. Researchers continue to explore its applications across various scientific domains.
: Example references are not provided due to the absence of specific literature on this compound. Researchers should consult relevant scientific journals and databases for further information.
Eigenschaften
CAS-Nummer |
617695-76-8 |
|---|---|
Molekularformel |
C32H41NO7 |
Molekulargewicht |
551.7 g/mol |
IUPAC-Name |
(4E)-4-[(4-butoxyphenyl)-hydroxymethylidene]-5-[3-methoxy-4-(3-methylbutoxy)phenyl]-1-(oxolan-2-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C32H41NO7/c1-5-6-16-38-24-12-9-22(10-13-24)30(34)28-29(33(32(36)31(28)35)20-25-8-7-17-39-25)23-11-14-26(27(19-23)37-4)40-18-15-21(2)3/h9-14,19,21,25,29,34H,5-8,15-18,20H2,1-4H3/b30-28+ |
InChI-Schlüssel |
RRTQLQBUUDPJBY-SJCQXOIGSA-N |
Isomerische SMILES |
CCCCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3CCCO3)C4=CC(=C(C=C4)OCCC(C)C)OC)/O |
Kanonische SMILES |
CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3CCCO3)C4=CC(=C(C=C4)OCCC(C)C)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[Trichloromethyl]thieno[3,2-d]pyrimidin-4-ol](/img/structure/B12011588.png)
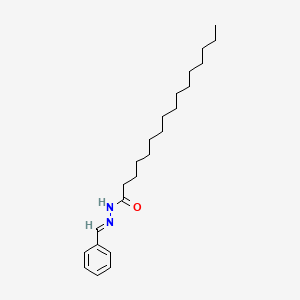
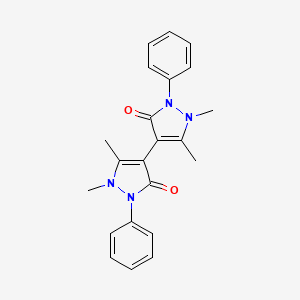
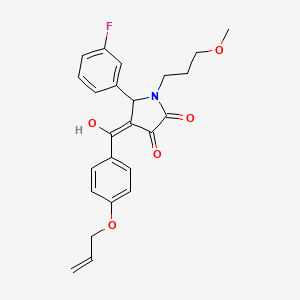
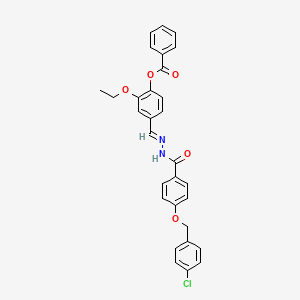
![N-(2-chloro-4,6-dimethylphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12011613.png)
![[1-[(E)-[[2-[(4-methylbenzoyl)amino]acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methoxybenzoate](/img/structure/B12011617.png)
![4-chloro-N'-{(Z)-1-[5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl]ethylidene}benzohydrazide](/img/structure/B12011636.png)
![N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12011639.png)

![4-({(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12011653.png)
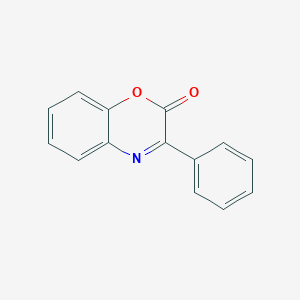
![N-[(E)-(3-methoxyphenyl)methylideneamino]octadecanamide](/img/structure/B12011672.png)
